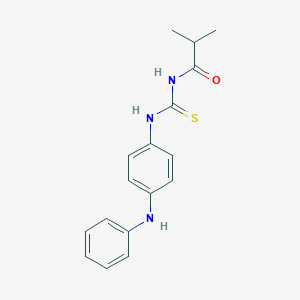![molecular formula C21H20N2O3S B319062 2-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B319062.png)
2-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with a molecular formula of C21H20N2O3S and a molecular weight of 380.46 g/mol . This compound is characterized by its benzamide core structure, which is substituted with a methyl group and a sulfonyl group attached to an aniline derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including nitration, reduction, and sulfonation reactions. One common synthetic route starts with the nitration of a benzene derivative, followed by reduction to form an aniline. The aniline is then sulfonated to introduce the sulfonyl group, and finally, the benzamide is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylbenzamide: Similar in structure but lacks the sulfonyl group, which affects its chemical properties and biological activity.
N-methylbenzanilide: Another related compound with different substituents, leading to variations in reactivity and applications.
Uniqueness
2-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both the sulfonyl and benzamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse scientific research applications .
Properties
Molecular Formula |
C21H20N2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-16-8-6-7-11-20(16)21(24)22-17-12-14-19(15-13-17)27(25,26)23(2)18-9-4-3-5-10-18/h3-15H,1-2H3,(H,22,24) |
InChI Key |
FLTJWJUIMDCHFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]propanamide](/img/structure/B318979.png)
![N-[(4-iodophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318981.png)
![4-{[(Isobutyrylamino)carbothioyl]amino}benzamide](/img/structure/B318983.png)

![N-[(4-ethoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318987.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318988.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318990.png)
![N-(3,4-dimethylphenyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318993.png)
![N-cyclohexyl-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318996.png)
![N-benzyl-4-{[(isobutyrylamino)carbothioyl]amino}-N-methylbenzenesulfonamide](/img/structure/B318997.png)
![N-[(3-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318998.png)
![N-cyclohexyl-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B319000.png)
![2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319001.png)
![5-bromo-N-[2-(cyclohexylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B319002.png)
